tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are carbamic acid and alcohol.
Oxidation and Reduction: The major products are oxides and alcohols, respectively.
Scientific Research Applications
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-chloroethyl)-N-methylcarbamate
- tert-Butyl N-(3-chloropropyl)-N-methylcarbamate
- tert-Butyl N-(2-oxopropyl)-N-methylcarbamate
Uniqueness
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate is unique due to the presence of both a chloro and an oxo group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the chloro group allows for substitution reactions, while the oxo group enables oxidation and reduction reactions .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXMPBSMCKMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532410-44-9 |
Source
|
Record name | tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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